Heptadecyl tetradecanoate

Description

Nomenclature and Structural Context within the Class of Fatty Acid Esters

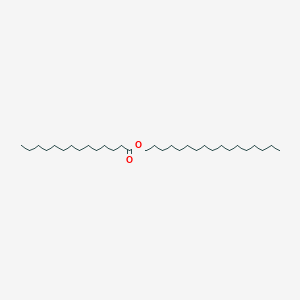

Heptadecyl tetradecanoate (B1227901) is classified as a fatty acid ester. These esters are formed from the reaction of a fatty acid with an alcohol. In the case of heptadecyl tetradecanoate, it is the ester of heptadecanol (a 17-carbon alcohol) and tetradecanoic acid (a 14-carbon saturated fatty acid, also known as myristic acid).

Its systematic IUPAC name is This compound . The molecular formula for this compound is C₃₁H₆₂O₂. Fatty acid esters are a broad category of lipids that includes naturally occurring fats and oils, which are esters of fatty acids with glycerol (B35011). nist.gov Waxes, both natural and synthetic, are also primarily composed of long-chain esters. wikipedia.org

The structure of this compound consists of a long hydrocarbon chain from the fatty acid component and another long hydrocarbon chain from the alcohol component, linked by an ester group (-COO-). This long, nonpolar structure dictates many of its physical properties, such as its waxy nature and low solubility in water.

Historical Overview of Scientific Inquiry into Long-Chain Esters and Waxes

The scientific investigation of long-chain esters is intrinsically linked to the history of waxes and fats. Early uses of these materials, such as in candle making, date back centuries, with beeswax being a prized material. quora.com The 19th century marked a significant turning point in the scientific understanding and application of these substances.

A pivotal moment came in the 1820s when French chemist Michel Eugène Chevreul's research on animal fats led to the discovery of how to extract stearic acid. quora.comapsleyaustralia.com This breakthrough enabled the development of stearin (B3432776) wax, a hard, durable, and clean-burning material for candles. wikipedia.org

The mid-19th century saw the advent of paraffin (B1166041) wax, derived from petroleum, following the work of German chemist Karl von Reichenbach in 1830. apsleyaustralia.com Chemists learned to efficiently separate this waxy substance from petroleum, providing a more economical alternative to other candle fuels. quora.comapsleyaustralia.com Initially, the low melting point of paraffin was a drawback, a problem that was later solved by adding the harder stearic acid. apsleyaustralia.com

The development of analytical techniques in the 20th century, particularly gas-liquid chromatography (GLC) pioneered by A.J.P. Martin and A.T. James, revolutionized the study of fatty acids and their esters. nih.govtaylorfrancis.com This allowed for the detailed separation and analysis of complex mixtures of long-chain esters found in natural sources, moving the field from basic extraction to sophisticated chemical characterization. taylorfrancis.com High-performance liquid chromatography (HPLC) later became another crucial tool for the separation and analysis of these molecules. nih.govacs.org

Conceptual Framework and Research Significance of this compound

While the broader class of long-chain fatty acid esters has been extensively studied for applications ranging from biolubricants to bioplastics, the specific research focus on this compound has been more niche. elsevierpure.comelsevierpure.com A notable area of academic inquiry for this compound lies in the field of crystal chemistry and polymorphism.

A Master of Science thesis from the University of Johannesburg investigated the polymorphism of simple molecules with long saturated carbon chains, including the symmetrical ester heptadecyl-heptadecanoate . uj.ac.za This research highlights the importance of understanding how the conformational flexibility of the long carbon chains leads to different molecular packing in the crystalline state, a phenomenon known as polymorphism. uj.ac.za The study of these different crystal structures is crucial as the physical and chemical properties of a material can vary significantly between its polymorphs. uj.ac.za This research aimed to shed light on the fundamental parameters and forces that influence how these long-chain molecules arrange themselves in a crystal lattice by attempting to crystallize different polymorphs of the compound. uj.ac.za

This line of inquiry underscores the conceptual framework for studying this compound as a model system for understanding the crystallization behavior of long-chain esters. The findings from such research contribute to the broader knowledge base required for designing materials with specific properties based on their crystalline structure.

Structure

2D Structure

Properties

CAS No. |

18299-78-0 |

|---|---|

Molecular Formula |

C31H62O2 |

Molecular Weight |

466.8 g/mol |

IUPAC Name |

heptadecyl tetradecanoate |

InChI |

InChI=1S/C31H62O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-33-31(32)29-27-25-23-21-19-14-12-10-8-6-4-2/h3-30H2,1-2H3 |

InChI Key |

JNPBFEOFRVRCKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC |

Origin of Product |

United States |

Biological Occurrence and Physiological Significance

Phytochemical Profiles and Plant Biochemistry of Ester Lipids

Heptadecyl tetradecanoate (B1227901) is a constituent of the complex mixture of lipids found in plants. Plant lipids are a diverse group of molecules crucial for energy storage, membrane structure, and the formation of protective barriers like the cuticle. nih.govnumberanalytics.com The primary form of energy storage in seeds and fruits is triacylglycerols (TAGs), which are esters of fatty acids and glycerol (B35011). numberanalytics.com However, plants also synthesize a variety of other lipids, including wax esters.

Wax esters, such as heptadecyl tetradecanoate, are major components of the plant cuticle, a waxy layer covering the epidermis of leaves, stems, and fruits. nih.govubc.ca This layer plays a critical role in preventing water loss and protecting the plant from environmental stresses like UV radiation and pathogens. nih.govnih.gov

Phytochemical analyses of various plant species have identified a wide array of fatty acids and their esters. For instance, a study on Punica granatum (pomegranate) leaves identified tetradecanoic acid as one of the metabolites. imrpress.com Similarly, the methanolic extract of Scutellaria bornmuelleri shoots was found to contain both tetradecanoic acid and heptadecanoic acid. researchgate.net The presence of these precursor fatty acids suggests the potential for the formation of this compound within these and other plant species.

The following table provides a summary of plants where the precursor fatty acids of this compound have been identified:

Table 1: Presence of this compound Precursor Fatty Acids in Various Plants

| Plant Species | Precursor Fatty Acid Identified |

| Punica granatum | Tetradecanoic acid imrpress.com |

| Scutellaria bornmuelleri | Tetradecanoic acid, Heptadecanoic acid researchgate.net |

| Solena amplexicaulis | Tetradecanoic acid nih.gov |

| Senna italica ssp. italica | 3,7,11,15-Tetramethyl-2-hexadecen-1-ol (a diterpene alcohol) jbsd.in |

| Rhizoclonium hieroglyphicum | Myristic acid (Tetradecanoic acid) phytojournal.com |

Note: This table indicates the presence of the necessary building blocks for this compound, not necessarily the compound itself.

Zoological and Microbial Lipidomic Investigations

In the animal kingdom, this compound and its constituent fatty acids are also present. Heptadecanoic acid is found in ruminant meat fat, constituting about 0.83% of the total fat. hmdb.ca Lipidomic studies, which involve the comprehensive analysis of lipids in a biological system, have been instrumental in identifying and quantifying such compounds in various animal tissues and products. nih.gov For example, lipidomics has been used to characterize the lipid profiles of different pork breeds and to assess the lipid composition of donkey milk. nih.govnih.gov

Microbial systems also contribute to the landscape of long-chain esters. Certain bacteria are known to produce wax esters. nih.gov While direct evidence for this compound production in many microbial species is limited in the provided search results, the enzymatic machinery for its synthesis exists in the microbial world. For instance, lipases from Candida sp. and Mucor miehei can be used for the enzymatic synthesis of fatty acid esters. nih.govdss.go.th

Inter-species Variation in Long-Chain Ester Profiles

The composition of long-chain esters, including wax esters, can vary significantly between different species. These variations are influenced by genetics, diet, and environmental factors. For example, in plants, the specific composition of cuticular waxes is species-dependent and can even vary between different organs of the same plant. ubc.ca

In animals, dietary intake plays a significant role in the fatty acid profile of tissues. The presence of heptadecanoic acid in human adipose tissue is considered a biomarker for long-term milk fat consumption. hmdb.ca Similarly, lipidomic analyses have revealed distinct differences in the lipid profiles of various pig breeds, which can be attributed to both genetic and dietary factors. nih.gov

Endogenous Biosynthetic Pathways and Regulatory Mechanisms

The formation of this compound is a multi-step process involving the synthesis of its precursor molecules and their subsequent enzymatic joining.

Precursor Supply: Fatty Acid and Fatty Alcohol Biosynthesis, Elongation, and Desaturation

The biosynthesis of this compound requires two key precursors: heptadecanoic acid (a C17:0 fatty acid) and tetradecanol (B45765) (a C14:0 fatty alcohol).

Heptadecanoic Acid (C17:0): This odd-chain fatty acid can be synthesized endogenously from propionyl-CoA, which can be derived from the fermentation of dietary fiber by gut microbiota or the degradation of certain amino acids. nih.gov It can also be formed through the elongation of shorter odd-chain fatty acids or the chain-shortening of very-long-chain odd-chain fatty acids. nih.gov

Tetradecanol (Myristyl Alcohol, C14:0): This fatty alcohol is typically produced by the reduction of its corresponding fatty acid, tetradecanoic acid (myristic acid). hmdb.ca Myristic acid itself is a common saturated fatty acid synthesized in many organisms.

The biosynthesis of fatty acids in plants occurs primarily in the plastids, while further modifications and assembly into more complex lipids happen in the endoplasmic reticulum. nih.govnumberanalytics.com Elongation of fatty acid chains is a critical process for generating the variety of fatty acids found in nature.

Enzymatic Esterification and Wax Ester Synthase Activity

The final step in the formation of this compound is the esterification of heptadecanoic acid with tetradecanol. This reaction is catalyzed by a class of enzymes known as wax ester synthases (WS). ubc.canih.gov These enzymes facilitate the transfer of an acyl group from an acyl-CoA (the activated form of a fatty acid) to a fatty alcohol. nih.gov

WS enzymes exhibit a broad substrate specificity, meaning they can act on a variety of fatty acyl-CoAs and fatty alcohols of different chain lengths and saturation levels. nih.gov For example, the wax ester synthase/acyl-coenzyme A:diacylglycerol acyltransferase (WSD1) in Arabidopsis thaliana is crucial for the synthesis of wax esters found in the stem. ubc.canih.gov This enzyme is localized to the endoplasmic reticulum, which is a major site of lipid synthesis in plant cells. ubc.ca

The activity of wax ester synthases is a key regulatory point in the production of wax esters. The availability of the precursor molecules, heptadecanoic acid and tetradecanol, also directly influences the rate of this compound synthesis.

Integration into Cellular Lipid Metabolism and Energy Storage Dynamics

The metabolic fate of this compound begins with its hydrolysis, a process that cleaves the ester bond linking the fatty acid and the fatty alcohol. This reaction is catalyzed by lipases or carboxylesterases, enzymes that exhibit activity towards wax esters. wikipedia.org The hydrolysis of this compound yields its two primary components: tetradecanoic acid (more commonly known as myristic acid) and 1-heptadecanol.

Following hydrolysis, these components are processed through distinct but interconnected metabolic pathways to generate cellular energy in the form of adenosine (B11128) triphosphate (ATP).

Metabolic Pathway of this compound Components

| Component | Metabolic Pathway | Key Processes & Products | Final Output for Energy Production |

| Tetradecanoic Acid (Myristic Acid) | Beta-oxidation wikipedia.orgyoutube.com | A cyclical process that sequentially shortens the fatty acid chain by two carbons in each cycle. libretexts.org Each cycle produces one molecule of acetyl-CoA, one molecule of NADH, and one molecule of FADH₂. libretexts.org | Acetyl-CoA enters the citric acid cycle. NADH and FADH₂ enter the electron transport chain. wikipedia.org |

| 1-Heptadecanol | Fatty Alcohol Oxidation | 1-Heptadecanol is first oxidized to its corresponding aldehyde, which is then further oxidized to heptadecanoic acid. univie.ac.at Heptadecanoic acid, an odd-chain fatty acid, then undergoes beta-oxidation. | The final cycle of beta-oxidation for an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is converted to succinyl-CoA, which then enters the citric acid cycle. |

The complete oxidation of both the fatty acid and fatty alcohol components makes this compound a potent molecule for long-term energy storage. Its highly reduced chemical structure allows for a high density of energy to be stored with minimal water, which is particularly advantageous for organisms with high energy demands or those in environments where resources may be scarce. researchgate.netresearchgate.net In some marine organisms, for instance, wax esters are the principal form of stored neutral lipid, highlighting their crucial role in energy dynamics. researchgate.netnih.gov

Research Findings on Wax Ester Metabolism

Studies on the metabolism of various wax esters provide insight into the dynamics of this compound utilization. Research in certain bacteria, such as Acinetobacter baylyi, has explored the synthesis and breakdown of wax esters, identifying key enzymes like wax ester synthase and fatty acyl-CoA reductase. researchgate.net In marine organisms, the digestion and absorption of wax esters are highly efficient, often more so than in mammals, indicating specialized enzymatic machinery for their hydrolysis. researchgate.netnih.gov Kinetic data from studies on marine wax esters show that the fatty acids they contain may have a delayed absorption profile, suggesting a prolonged release of energy. wikipedia.org

The integration of this compound into cellular lipid pools is a clear example of how organisms harness the chemical energy stored in complex lipids. Through enzymatic hydrolysis and subsequent oxidation of its constituent parts, this wax ester contributes significantly to the cellular energy budget.

Advanced Synthesis and Biotechnological Production Methodologies

Chemoenzymatic Synthesis Approaches for Heptadecyl Tetradecanoate (B1227901) and Analogues

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to produce high-value chemicals like wax esters. researchgate.net This hybrid approach allows for the production of specific ester compounds under mild conditions.

Lipase-Catalyzed Esterification and Transesterification Reactions

Lipases are a class of enzymes that are highly effective in catalyzing the esterification of fatty acids and fatty alcohols to produce wax esters. researchgate.net These reactions can be performed in non-aqueous or solvent-free systems, which simplifies product recovery and reduces the environmental footprint. rsc.org The use of immobilized lipases, such as Novozym 435 (derived from Candida antarctica), is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and its subsequent reuse. nih.gov

In a typical lipase-catalyzed esterification, a fatty acid and a fatty alcohol are combined in the presence of a lipase (B570770). The enzyme facilitates the formation of an ester bond, with the removal of water driving the reaction towards the product. nih.gov High conversion rates, often exceeding 95%, can be achieved in a matter of hours under optimized conditions. nih.gov For instance, the esterification of fatty acids with long-chain alcohols using Novozym 435 has been shown to yield high quantities of wax esters. nih.gov

Transesterification is another lipase-catalyzed reaction that can be used to synthesize wax esters. nih.gov In this process, an existing ester (like a triglyceride from a vegetable oil) reacts with an alcohol to form a new ester and a glycerol (B35011) byproduct. nih.govmdpi.com This method is also highly efficient, with lipases demonstrating the ability to catalyze the transesterification of long-chain molecules in various reaction media. nih.gov

| Catalyst | Reaction Type | Substrates | Conversion Yield | Reference |

| Novozym 435 | Esterification | Fatty acids and oleyl alcohol | ≥95% | nih.gov |

| Papaya latex lipase | Esterification | Fatty acids and oleyl alcohol | High conversion after 24h | nih.gov |

| Lipozyme RM IM | Transesterification | Jatropha oil and oleyl alcohol | 86% | researchgate.net |

| Immobilized Candida sp. 99-125 | Esterification | Oleic acid and cetyl alcohol | 98% | researchgate.net |

Optimization of Biocatalytic Reaction Conditions and Enzyme Engineering for Ester Yield and Purity

To maximize the yield and purity of heptadecyl tetradecanoate and its analogues, several reaction parameters can be optimized. These include temperature, substrate molar ratio, enzyme concentration, and the removal of byproducts like water. researchgate.netresearchgate.net For example, in the synthesis of wax esters using an immobilized lipase from Candida sp. 99-125, a conversion rate of 98% was achieved by optimizing the temperature to 40°C, using a 1:0.9 acid to alcohol molar ratio, and continuously removing water from the reaction. researchgate.net

Enzyme engineering plays a crucial role in improving the efficiency and specificity of lipases for wax ester synthesis. nih.gov Through techniques like site-directed mutagenesis, the substrate-binding pockets of enzymes can be altered to favor the production of wax esters with desired chain lengths. nih.govnih.gov Structural studies of wax ester synthases/diacylglycerol acyltransferases (WS/DGAT) have provided insights into the residues important for catalysis, guiding efforts to engineer enzymes with altered substrate preferences. nih.govnih.gov For example, a mutant of a WS/DGAT from Marinobacter aquaeolei VT8 was created with a preference for shorter acyl-substrates, demonstrating the potential of structure-guided engineering. nih.gov

Microbial and Cell-Free Biotechnological Production Platforms

The use of microorganisms as cellular factories offers a promising and sustainable route for the production of wax esters from renewable resources. researchgate.netrsc.org Oleaginous microorganisms, in particular, are well-suited for this purpose due to their natural ability to accumulate lipids. nih.govosti.gov

Metabolic Engineering of Oleaginous Microorganisms for Enhanced Wax Ester Biosynthesis

Metabolic engineering strategies are employed to enhance the production of wax esters in oleaginous microorganisms like the yeast Yarrowia lipolytica and the bacterium Rhodococcus jostii. researchgate.netrsc.org These strategies involve the manipulation of the organism's metabolic pathways to channel more carbon towards the synthesis of fatty acids and fatty alcohols, the precursors of wax esters. nih.govfrontiersin.org

Key approaches in metabolic engineering include:

Blocking competing pathways: Deleting genes involved in pathways that compete for precursors, such as β-oxidation, can redirect metabolic flux towards wax ester synthesis. frontiersin.org

"Push and pull" strategies: Combining the overexpression of enzymes that "push" carbon towards fatty acid synthesis with those that "pull" these precursors towards wax ester formation. frontiersin.org

For instance, engineered strains of Y. lipolytica have been developed that can produce up to 2.0 g/L of very long-chain wax esters in fed-batch fermentation. researchgate.net Similarly, by re-wiring lipid accumulation in Rhodococcus jostii RHA1, researchers have created a biocatalyst that accumulates wax esters to over 15% of its cell dry weight. rsc.org

| Engineered Microorganism | Key Metabolic Modifications | Wax Ester Titer | Reference |

| Yarrowia lipolytica | Co-expression of fatty acid elongases and wax synthase | 2.0 g/L | researchgate.net |

| Rhodococcus jostii RHA1 | Chromosomal insertion of fatty acyl-CoA reductase and wax synthase | >15% of cell dry weight | rsc.org |

Sustainable Bioproduction Strategies from Renewable Carbon Feedstocks

A major advantage of biotechnological production is the ability to utilize renewable carbon feedstocks, such as glucose from plant biomass, glycerol from biodiesel production, or even waste streams. lu.seresearchgate.net This reduces the reliance on fossil fuels and contributes to a more circular economy. lu.se

Chemical Synthesis Routes for Defined Isomers and Derivates

The chemical synthesis of this compound and its analogs allows for the creation of molecules with specific functionalities, such as branching and halogenation, which can significantly alter their physical and chemical properties.

Reaction of Alpha-Olefins with Carboxylic Acids for Branched and Halogenated Esters

The introduction of branches or halogen atoms into the structure of this compound can be achieved through various synthetic strategies. While direct esterification of a pre-functionalized fatty acid or alcohol is a common approach, the reaction of alpha-olefins with carboxylic acids presents an alternative pathway for creating branched and halogenated esters.

The synthesis of branched-chain fatty acids, which can serve as precursors for branched wax esters, is an area of active research. nih.gov These branched fatty acids are naturally present in many organisms, typically as minor components. nih.gov The structure of these branched chains, often with methyl groups near the end of the carbon chain, influences the physical properties of the resulting esters, such as their melting point and viscosity. nih.gov

For the synthesis of halogenated esters, while direct halogenation of the ester is possible, alternative methods involving the reaction of halogenated precursors are often employed to achieve better control over the reaction and the final product's structure.

Regioselective and Stereoselective Synthetic Pathways for Complex Ester Structures

Achieving regioselectivity and stereoselectivity in the synthesis of complex ester structures like this compound is crucial for producing molecules with specific and predictable properties. This is particularly important for applications where the three-dimensional structure of the molecule dictates its function.

Regioselective Synthesis: In molecules with multiple reactive sites, such as polyols or di-carboxylic acids, regioselective synthesis aims to direct a reaction to a specific position. For instance, in the synthesis of esters from polyols and fatty acids, controlling which hydroxyl group is esterified is a key challenge. Enzymatic catalysis, particularly with lipases, has shown great promise in achieving high regioselectivity in the synthesis of sugar fatty acid esters and other complex esters. nih.gov The enzyme's active site can recognize and selectively bind to a specific hydroxyl group, leading to the formation of a single desired isomer.

Stereoselective Synthesis: Stereoselective synthesis focuses on producing a specific stereoisomer of a chiral molecule. This is of paramount importance in the pharmaceutical and fine chemical industries, where different enantiomers or diastereomers of a molecule can have vastly different biological activities. A number of methods have been developed for the stereoselective synthesis of chiral esters. These include the use of chiral catalysts, chiral auxiliaries that temporarily impart chirality to the substrate, and enzymatic resolutions that selectively react with one enantiomer in a racemic mixture. researchgate.netkhanacademy.orgyoutube.com

Interactive Data Table: Synthesis of Wax Esters

| Product | Starting Materials | Catalyst/Method | Key Findings | Reference |

| Cetyl octanoate | Cetyl alcohol, Octanoic acid | Lipozyme® RMIM, Novozym® 435 | High yields (94-98%) achieved using immobilized lipases. Novozym® 435 was more efficient. | mdpi.com |

| Isopropyl myristate | Myristic acid, Isopropyl alcohol | Lipase | Water removal by pervaporation increased conversion to 97.5%. | google.com |

| Branched wax-type esters | --- | --- | Novel branched wax esters identified as surface lipids from a spider species. | nih.gov |

| Wax esters | Fatty acid methyl esters | Ruthenium-catalyzed hydrogenation-dehydrogenation | One-pot, two-step synthesis with excellent conversion and selectivity in the absence of solvent and base. | rsc.org |

Metabolic Transformations and Enzymatic Interactions

Enzymatic Hydrolysis and Specificity of Esterases and Lipases

The initial step in the metabolism of heptadecyl tetradecanoate (B1227901) is its hydrolysis into heptadecanol and tetradecanoic acid (more commonly known as myristic acid). This reaction is catalyzed by carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3), which belong to the α/β hydrolase superfamily mdpi.combio-conferences.org. While both classes of enzymes can hydrolyze ester bonds, they exhibit distinct substrate preferences.

Esterases generally show higher activity towards water-soluble esters with short-chain fatty acids scielo.brresearchgate.net. In contrast, lipases are more efficient at hydrolyzing water-insoluble substrates with long-chain fatty acids, such as the triglycerides found in fats and oils scielo.brresearchgate.netnottingham.ac.uk. Given that heptadecyl tetradecanoate is a large, water-insoluble wax ester, lipases are the primary enzymes responsible for its hydrolysis. The enzymatic breakdown of wax esters is essential for organisms to utilize these compounds as a source of energy and cellular building blocks ontosight.ai.

The specificity of lipases can vary. Some lipases exhibit broad substrate specificity, while others are more selective for particular fatty acids or alcohol moieties. For instance, lipases from Triticum aestivum (wheat) have demonstrated higher activity towards substrates with longer carbon chains bio-conferences.org. The synthesis and hydrolysis of wax esters are equilibrium-driven reactions, with the formation of the ester being favored at neutral pH nih.gov. The enzymatic production of wax esters, such as lauryl stearate (B1226849) and cetyl stearate, has been demonstrated using immobilized lipases nih.gov.

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Class | EC Number | Function | Substrate Specificity Relevant to this compound |

| Lipases | EC 3.1.1.3 | Hydrolysis of ester bonds in water-insoluble lipids | High activity towards long-chain fatty acid esters like wax esters scielo.brresearchgate.netnottingham.ac.uk. |

| Esterases | EC 3.1.1.1 | Hydrolysis of ester bonds in water-soluble esters | Generally lower activity towards long-chain, water-insoluble wax esters scielo.brresearchgate.net. |

Integration into Broader Lipid Metabolic Networks

Following hydrolysis, the constituent molecules of this compound, heptadecanol and tetradecanoic acid, enter the broader lipid metabolic network of the organism.

Catabolism of Constituent Fatty Acids and Fatty Alcohols

Tetradecanoic Acid (Myristic Acid): Myristic acid, a 14-carbon saturated fatty acid, is catabolized through β-oxidation to generate energy libretexts.orgwikipedia.orglibretexts.org. This process occurs within the mitochondria and involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2 libretexts.orglibretexts.org. The acetyl-CoA can then enter the citric acid cycle for further oxidation and ATP production libretexts.org. Studies in cultured rat hepatocytes have shown that myristic acid is rapidly taken up by cells and undergoes both β-oxidation and elongation to longer-chain fatty acids nih.gov.

Heptadecanol: Heptadecan-1-ol is a long-chain primary fatty alcohol nih.govwikipedia.org. While the specific metabolic pathway for heptadecanol is less well-documented, long-chain fatty alcohols can be oxidized to their corresponding fatty aldehydes and then to fatty acids, which can subsequently enter β-oxidation. Heptadecan-1-ol has been identified as a metabolite in various plants and fungi nih.gov.

Anabolic Contributions to Complex Lipid Synthesis and Protein Acylation

The breakdown products of this compound can also serve as building blocks for the synthesis of other complex molecules.

Complex Lipid Synthesis: Fatty acids are fundamental components for the synthesis of various lipids, including glycerophospholipids and sphingolipids, which are essential for forming biological membranes britannica.comnih.gov. Acetyl-CoA, the product of fatty acid oxidation, is also the primary building block for de novo fatty acid synthesis (lipogenesis) libretexts.orgyoutube.comyoutube.comlabinsights.nl. This process allows organisms to create a diverse range of fatty acids to meet their specific needs libretexts.org.

Protein Acylation: Myristic acid plays a crucial role in the post-translational modification of proteins through a process called N-myristoylation researchgate.netocl-journal.orgatamanchemicals.comocl-journal.org. This process involves the covalent attachment of myristic acid to the N-terminal glycine (B1666218) residue of a protein, a reaction catalyzed by N-myristoyltransferase (NMT) ocl-journal.orgatamanchemicals.com. This modification is often essential for the protein's function, mediating its subcellular localization, particularly to membranes, and facilitating protein-protein interactions researchgate.netocl-journal.orgocl-journal.org. Myristoylation is a stable and often co-translational modification ocl-journal.orgnih.gov. A study on isolated rat liver mitochondria also revealed a reversible acylation of mitochondrial proteins with myristate, suggesting a potential regulatory role in processes like oxidative phosphorylation nih.gov.

Biochemical Roles in Organismal Physiology (excluding human)

This compound and its metabolic derivatives play significant roles in the structure and function of cells and in communication between organisms.

Structural and Functional Contributions to Biological Membranes and Lipid Droplets

Wax esters, including this compound, are neutral lipids that serve as important energy and carbon stores in various organisms, including bacteria researchgate.net. In some bacteria, wax esters are found within the cell envelope, distributed between the inner and outer membranes, where they may modulate membrane fluidity portlandpress.com.

Lipid droplets are intracellular organelles that store neutral lipids, such as triacylglycerols and wax esters researchgate.net. These stores can be mobilized during periods of energy demand through the action of lipases. The hydrophobic nature of wax esters makes them an efficient form of energy storage britannica.com.

Involvement in Intracellular Signaling and Inter-Organismal Communication

Intracellular Signaling: Free fatty acids and their derivatives, liberated from storage lipids like wax esters, can act as powerful signaling molecules nih.govresearchgate.net. They can regulate gene expression by activating nuclear transcription factors and can modulate the activity of various enzymes nih.govresearchgate.netresearchgate.net. For instance, palmitic acid, a fatty acid closely related to myristic acid, has been shown to act as an intracellular signaling molecule involved in various cellular processes nih.gov. Fatty acids can also indirectly influence signaling by altering the composition and fluidity of cell membranes, which in turn affects the function of membrane-associated proteins and signaling pathways nih.gov.

Inter-Organismal Communication: Fatty acids and their derivatives, including fatty alcohols and esters, are widely used by insects as pheromones for communication, particularly for mate finding researchgate.netnih.gov. The biosynthesis of these pheromones often starts from common fatty acids researchgate.net. For example, many moth species utilize fatty-alcohol acetate (B1210297) esters as sex pheromone components researchgate.net. The composition of beeswax, used by bees to construct honeycombs, is mainly composed of esters formed from long-chain alcohols and fatty acids quiz-maker.com. The cuticles of many terrestrial arthropods are coated with wax esters, which provide a crucial barrier against water loss nih.govlipotype.comnih.gov.

Analytical Methodologies for Identification and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for isolating Heptadecyl tetradecanoate (B1227901) from complex mixtures, enabling its subsequent detection and characterization. Both gas and liquid chromatography, coupled with mass spectrometry, are powerful tools for the analysis of this and other wax esters.

Gas chromatography-mass spectrometry (GC-MS) is a primary method for the analysis of Heptadecyl tetradecanoate, due to its volatility at high temperatures. nih.govuit.no In this technique, the sample is vaporized and separated based on the compound's boiling point and interactions with a stationary phase within a capillary column. arvojournals.org The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

High-temperature capillary GC is essential for the analysis of intact wax esters like this compound to prevent thermal degradation. arvojournals.org The operating temperature of the GC column can range from 250 to 350°C. arvojournals.org The retention time of this compound is dependent on its molecular weight and the type of GC column used. nih.govarvojournals.org In many cases, to facilitate analysis, wax esters are transesterified to their corresponding fatty acid methyl esters (FAMEs) and fatty alcohols, which are then analyzed by GC-MS. uit.no However, this approach results in the loss of information about the original intact wax ester. arvojournals.org

Single-ion monitoring (SIM) in GC-MS can be employed for the quantification of isomers in mixtures of wax esters with the same molecular weight. nih.gov

Table 1: Typical GC-MS Parameters for Wax Ester Analysis

| Parameter | Value/Description |

| Column Type | TG-5MS (0.25 mm × 30 m) or similar non-polar column |

| Injection Mode | Splitless |

| Injector Temperature | 300°C |

| Helium Flow Rate | 1 mL/min |

| Temperature Program | Ramped from an initial temperature to a final temperature around 350°C |

| Transfer Line Temperature | 325°C |

| MS Analyzer Temperature | 250°C |

| Ionization Mode | Electron Ionization (EI) |

| Scan Range | 100 - 1000 amu |

This table presents a generalized set of parameters. Actual conditions may vary based on the specific instrument and sample.

For non-volatile lipids or for a less harsh analytical approach, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a valuable alternative to GC-MS. chromatographyonline.com This technique separates compounds in the liquid phase, making it suitable for a wider range of molecules, including those that are thermally labile. arvojournals.org Non-aqueous reversed-phase liquid chromatography is often employed for the separation of wax esters. nih.gov

In LC-MS analysis of wax esters, compounds are typically detected as protonated molecules or adducts (e.g., ammonium (B1175870) adducts). chromatographyonline.comnih.gov The retention of wax esters in reversed-phase LC is influenced by their equivalent carbon number (ECN), with more unsaturated species generally eluting earlier within the same ECN group. nih.gov HPLC coupled with a quadrupole time-of-flight mass spectrometer (HPLC-QTOF-MS) allows for the direct analysis of wax esters. chromatographyonline.com

Table 2: LC-MS Parameters for Wax Ester Analysis

| Parameter | Value/Description |

| Column Type | Nova-Pak C18 or similar reversed-phase column |

| Mobile Phase | Gradient of acetonitrile (B52724) and ethyl acetate (B1210297) |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |

| Detection Mode | Positive ion mode |

| MS Analyzer | Quadrupole Time-of-Flight (QTOF) or Ion Trap |

| Data Acquisition | Data-dependent scanning for MS/MS |

This table presents a generalized set of parameters. Actual conditions may vary based on the specific instrument and sample.

Advanced Spectroscopic and Spectrometric Characterization

Beyond basic identification, advanced spectroscopic and spectrometric methods are crucial for the detailed structural elucidation of this compound.

1H NMR: The proton NMR spectrum would show characteristic signals for the long alkyl chains, including a triplet for the terminal methyl groups, a large multiplet for the methylene (B1212753) (CH2) groups, and a triplet for the methylene group adjacent to the ester oxygen (O-CH2). Another triplet would be observed for the methylene group alpha to the carbonyl group (C=O).

13C NMR: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for the carbonyl carbon of the ester, the carbon of the methylene group attached to the ester oxygen, and the numerous carbons of the long alkyl chains.

High-resolution mass spectrometry (HRMS), such as that achieved with a quadrupole time-of-flight (QTOF) analyzer, provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments. researchgate.net

Atmospheric pressure gas chromatography (APGC) coupled with QTOF-MS is an emerging technique for the analysis of semi-volatile compounds like long-chain esters. researchgate.netresearchgate.net APGC is a softer ionization technique compared to traditional electron ionization (EI) in GC-MS, often resulting in a prominent protonated molecule ([M+H]+) which aids in confident molecular weight determination. researchgate.net

Collision-induced dissociation (CID) or other tandem MS (MS/MS) techniques are used to fragment the parent ion of this compound. nih.govacs.org The resulting fragmentation pattern provides structural information, allowing for the identification of the fatty acid and fatty alcohol components of the wax ester. chromatographyonline.com For a saturated wax ester like this compound, cleavage of the ester bond is a primary fragmentation pathway.

Methodological Development and Optimization for Complex Biological and Environmental Matrices

The analysis of this compound in complex matrices such as biological tissues or environmental samples (e.g., sediments) presents significant challenges due to the presence of interfering compounds. nih.govplos.org Method development and optimization are therefore critical for accurate and reliable results.

Sample preparation is a key step and often involves lipid extraction followed by a cleanup procedure to isolate the wax ester fraction. nih.govplos.org Solid-phase extraction (SPE) is a common technique for separating lipids into different classes, with aminopropyl-bonded silica (B1680970) cartridges being effective for isolating wax esters. plos.orguit.no

For quantitative analysis, especially in complex matrices, the use of an appropriate internal standard is crucial to correct for sample loss during preparation and for variations in instrument response. sciopen.com Isotope-labeled standards are ideal for this purpose. researchgate.netsciopen.com The development of methods for the analysis of long-chain fatty acid ethyl esters in beverages has demonstrated the effectiveness of magnetic solid-phase extraction for sample cleanup, which could be adapted for wax ester analysis. sciopen.com In archaeological and environmental studies, the analysis of lipid biomarkers, including wax esters, from sediment cores requires robust methodologies to account for potential degradation and matrix effects. nih.gov

Environmental Dynamics and Biogeochemical Cycling

Environmental Occurrence and Distribution in Various Ecosystems

There is no specific information available in the reviewed literature detailing the environmental occurrence and distribution of heptadecyl tetradecanoate (B1227901) in various ecosystems. However, related tetradecanoate esters have been identified in specific natural contexts. For instance, phytyl tetradecanoate has been detected in the plant Tanacetum dolicophyllum and methyl tetradecanoate has been identified in the insect Spodoptera cosmioides. researchgate.netresearchgate.net Additionally, ethyl 13-methyl-tetradecanoate has been found in the plant Micromeria fruticosa. preprints.org The presence of these related esters suggests that long-chain fatty acid esters are naturally occurring compounds, but provides no direct evidence of heptadecyl tetradecanoate's presence or distribution patterns in soil, marine environments, or other ecosystems.

Biodegradation Pathways and Microbial Degradation Mechanisms

Specific biodegradation pathways and microbial degradation mechanisms for this compound have not been documented in the available literature. Generally, esters are known to be biodegradable, with the rate and mechanism being dependent on their chemical structure. ruishuangchemical.com The primary pathway for the breakdown of esters in the environment is hydrolysis, often facilitated by microbial lipases. nih.govresearchgate.net Studies on other long-chain fatty acid esters and related compounds like phthalate (B1215562) esters indicate that bacteria play a crucial role in their degradation. nih.govresearchgate.net For example, some bacteria can utilize long-chain fatty acids as a carbon source. nih.gov However, without specific studies on this compound, its susceptibility to microbial degradation and the specific enzymes and pathways involved remain unknown.

Ecological Implications of Ester Accumulation and Transformation in Natural Environments

Direct research on the ecological implications of this compound accumulation and transformation is not available. Many naturally occurring esters are considered to have low toxicity. ruishuangchemical.com However, the environmental accumulation of other types of esters, such as phthalates, has been a subject of concern due to their potential to be released from plastics and persist in the environment. mdpi.comnih.gov Studies on the aquatic toxicity of related long-chain compounds like hexadecyl and heptadecyl sulfate (B86663) have been conducted, but these are chemically distinct from this compound and their toxicity data cannot be directly extrapolated. nih.gov The potential for bioaccumulation and any subsequent ecological effects of this compound are currently uncharacterized.

Assessment of Environmental Impacts Using Life Cycle Analysis and Related Methodologies

No life cycle analysis (LCA) or other formal environmental impact assessments specifically for this compound were found in the public domain. Methodologies for conducting LCAs on fatty acid esters exist, particularly in the context of biofuels and bio-based chemicals. tandfonline.comd-nb.info These assessments evaluate environmental impacts across the product's life cycle, from raw material extraction to disposal. tandfonline.com For instance, LCAs have been performed on the synthesis of carbonated fatty acid esters, highlighting the importance of considering factors like energy consumption and the source of raw materials. nih.govresearchgate.netfau.de Without production data and specific environmental fate and transport parameters for this compound, a meaningful LCA cannot be performed.

Due to the absence of specific research data for this compound in all the stipulated areas, the creation of detailed research findings and interactive data tables is not possible.

Emerging Research Frontiers and Future Directions

Systems Biology Approaches to Fatty Acid Ester Metabolism

Systems biology offers a holistic perspective on the complex networks governing the synthesis and breakdown of fatty acid esters. By integrating multi-omics datasets (genomics, transcriptomics, proteomics, and metabolomics), researchers can construct comprehensive models of lipid metabolism. researchgate.net This approach helps to understand how organisms produce a diverse array of fatty acid esters and how these metabolic pathways are regulated.

Fatty acid metabolism consists of various processes that are either catabolic, generating energy, or anabolic, where they serve as building blocks for other compounds. wikipedia.org In catabolic pathways, fatty acids are broken down to produce ATP, making them a primary energy storage form in many organisms. wikipedia.org Anabolically, they are precursors to essential molecules like triglycerides and phospholipids, which are fundamental components of cell membranes. wikipedia.org

Recent studies in metabolic engineering have focused on manipulating these pathways in microorganisms like Escherichia coli and Saccharomyces cerevisiae to enhance the production of specific fatty acids and their derivatives for biofuels and other chemicals. nih.govnih.gov For instance, by engineering the β-oxidation cycle and carbon storage pathways in bacteria such as Ralstonia eutropha, scientists have been able to increase the yield of free fatty acids. peerj.com These systems-level approaches are crucial for optimizing microbial cell factories for the industrial production of fatty acid-based products.

Computational Modeling and Chemoinformatics in Ester Research

Computational modeling and chemoinformatics are becoming indispensable tools in the study of fatty acid esters. These approaches allow for the prediction of physicochemical properties, the simulation of molecular interactions, and the design of novel esters with desired functionalities. Chemoinformatics plays a significant role in managing and analyzing large chemical datasets, which accelerates the discovery and development of new compounds. springernature.com

Molecular dynamics simulations, for example, can provide insights into the behavior of fatty acid esters in different environments, such as their interaction with cell membranes or their properties as lubricants. nih.gov Coarse-grained modeling, a technique that simplifies molecular representations, enables the simulation of larger systems over longer timescales, which is particularly useful for studying processes like the formation of emulsions or the self-assembly of surfactants. nih.gov

Furthermore, computational models like the conductor-like screening model for real solvents (COSMO-RS) are used to predict the solubility of compounds in various solvents, which is critical for designing lipid-based drug delivery systems. nih.gov These in silico methods, combined with experimental data, provide a powerful platform for the rational design of new fatty acid esters and for understanding their complex behavior at a molecular level. acs.org

Development of Novel Biocatalysts and Advanced Bioengineering Applications

The synthesis of fatty acid esters is increasingly moving towards more sustainable and environmentally friendly methods, with a strong focus on the development of novel biocatalysts. Enzymes, particularly lipases, are highly valued for their specificity and ability to function under mild reaction conditions. mdpi.com Researchers are discovering and engineering new enzymes from various sources, such as fungi, to catalyze the synthesis of specific esters. nih.govresearchgate.net

Bioengineering efforts are not only focused on the enzymes themselves but also on the microbial hosts used for production. Metabolic engineering of yeasts like Saccharomyces cerevisiae has led to the production of a variety of fatty acid alkyl esters that can be used as biodiesel. nih.govaimspress.com These engineered microbes can be designed to produce esters with specific chain lengths and branching, which can improve fuel properties, such as cold flow characteristics. nih.gov

Advanced applications of these bio-derived esters are also being explored. For instance, sugar fatty acid esters are gaining attention as non-toxic, biodegradable surfactants for use in the food, pharmaceutical, and cosmetic industries. mdpi.comnih.gov The enzymatic synthesis of these sugar esters can be optimized using novel solvent systems, such as ionic liquids, to improve reaction yields and facilitate catalyst recycling. nih.govtandfonline.com

Interdisciplinary Research on Long-Chain Fatty Acid Esters for Sustainable Solutions

The quest for sustainable solutions to global challenges is driving interdisciplinary research into long-chain fatty acid esters. These molecules, derivable from renewable resources, are being investigated as green alternatives to petroleum-based products.

One significant area of research is the development of bio-based polymers and materials. Fatty acid cellulose esters, for example, are being explored as sustainable film materials with desirable barrier and mechanical properties. nih.govrsc.org The properties of these films can be tailored by altering the structure of the fatty acid side chains. rsc.org

In the field of specialty chemicals, polyglycerol fatty acid esters are emerging as eco-friendly, biodegradable non-ionic surfactants. mdpi.com These can be used in a wide range of applications, from food emulsifiers to components of cosmetic formulations, offering a green alternative to commonly used polyethylene glycol (PEG)-based surfactants. mdpi.com

Furthermore, the analysis of long-chain fatty acids in environmental and waste streams is crucial for monitoring and managing industrial processes like anaerobic digestion. nih.gov The foaming properties of fatty acid esters are also of interest, with research exploring how variations in fatty acid chain length affect foam stability, which has implications for various industrial applications. researchgate.net This interdisciplinary approach, combining chemistry, materials science, and environmental engineering, is key to harnessing the full potential of long-chain fatty acid esters for a more sustainable future.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Heptadecyl tetradecanoate's purity and structure?

- Methodology :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times with known standards and analyze mass fragmentation patterns. For example, methyl esters like methyl tetradecanoate have been characterized using GC with retention times around 17.3–17.4 minutes .

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm ester functional groups and alkyl chain integrity. Reference spectral libraries for similar long-chain esters (e.g., hexadecyl derivatives) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify carbonyl (C=O) stretches (~1740 cm) and C-O ester linkages (~1250–1050 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.

- Storage : Store in airtight containers at 0–6°C for long-term stability, as recommended for similar esters .

- Spill Management : Absorb with inert materials (e.g., sand) and avoid water spray to prevent dispersion. Follow guidelines from safety data sheets for alkyl esters .

Q. How can this compound be synthesized with high yield and purity?

- Methodology :

- Esterification : React tetradecanoic acid with heptadecanol using catalytic sulfuric acid or enzymatic lipases. Optimize molar ratios (e.g., 1:1.2 acid-to-alcohol) and reflux under anhydrous conditions.

- Purification : Use fractional distillation (for large-scale) or silica gel chromatography (for small-scale). Monitor purity via thin-layer chromatography (TLC) with a hexane:ethyl acetate (9:1) mobile phase .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties of this compound be resolved?

- Methodology :

- Multi-Method Validation : Compare differential scanning calorimetry (DSC) for melting points () with vapor pressure measurements. For example, methyl tetradecanoate shows variability (±1–2 K) across studies, resolved by calibrating instruments against NIST-certified standards .

- Statistical Analysis : Apply ANOVA to assess inter-laboratory data variability. Address discrepancies in enthalpy () by standardizing measurement conditions (e.g., pressure ranges) .

Q. What experimental designs are optimal for studying this compound's phase behavior in binary mixtures?

- Methodology :

- Phase Diagram Construction : Use DSC to map solid-liquid equilibria and cloud-point measurements for liquid-liquid phase separation. For example, binary systems with alkanes (e.g., hexadecane) can reveal eutectic points .

- Computational Modeling : Validate results using COSMO-RS or UNIFAC models, parameterized with experimental data from similar esters (e.g., methyl myristate) .

Q. How can degradation products of this compound under oxidative conditions be identified and quantified?

- Methodology :

- Accelerated Aging Studies : Expose the compound to UV light or elevated temperatures (60–80°C) in controlled reactors.

- High-Resolution LC-MS : Detect degradation byproducts (e.g., short-chain aldehydes or ketones) and quantify using external calibration curves. Reference studies on methyl tetradecanoate degradation pathways .

Q. What strategies mitigate systematic bias in bioactivity studies of this compound (e.g., as a repellent)?

- Methodology :

- Blinded Experiments : Use double-blind protocols in field trials, as demonstrated in studies on Z-8-heptadecene for varroa mite control .

- Negative Controls : Include solvent-only groups to distinguish compound-specific effects from environmental variables.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.